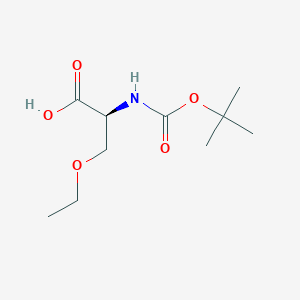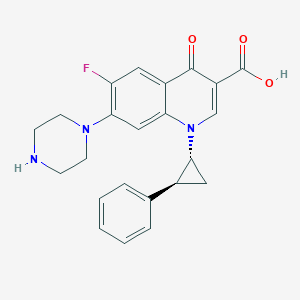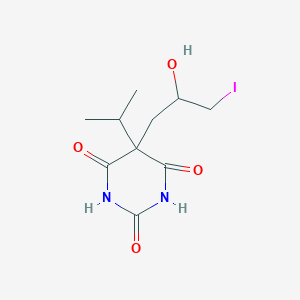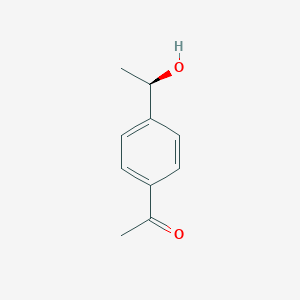
(R)-1-(4-Acetylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(4-Acetylphenyl)ethanol is a chiral compound that has recently gained attention in scientific research due to its potential applications in various fields. The compound is also known as (R)-4'-hydroxyacetophenone and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The purpose of
Wirkmechanismus
The mechanism of action of (R)-1-(4-Acetylphenyl)ethanol is not fully understood. However, studies have shown that the compound exhibits its biological activities through various pathways. For instance, in anti-tumor activity, (R)-1-(4-Acetylphenyl)ethanol inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-viral activity, (R)-1-(4-Acetylphenyl)ethanol inhibits the replication of viruses by interfering with viral RNA synthesis.
Biochemische Und Physiologische Effekte
(R)-1-(4-Acetylphenyl)ethanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation. In vivo studies have shown that (R)-1-(4-Acetylphenyl)ethanol reduces inflammation and oxidative stress in animal models of diseases such as arthritis and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (R)-1-(4-Acetylphenyl)ethanol is its high enantioselectivity and yield in the synthesis process. The compound is also readily available and relatively inexpensive. However, the compound is unstable under certain conditions such as high temperature and acidic or basic environments. Therefore, precautions must be taken during handling and storage to maintain its stability.
Zukünftige Richtungen
There are several future directions for the research of (R)-1-(4-Acetylphenyl)ethanol. One of the areas of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Further studies are also needed to elucidate the mechanism of action of (R)-1-(4-Acetylphenyl)ethanol and its biochemical and physiological effects.
Synthesemethoden
The synthesis of (R)-1-(4-Acetylphenyl)ethanol can be achieved through various methods, including asymmetric reduction, enzymatic resolution, and chiral auxiliary methods. One of the most effective methods is the asymmetric reduction of 4'-acetophenone using chiral catalysts such as BINAP-Ru and Rh-DIOP. The reduction reaction results in the formation of (R)-1-(4-Acetylphenyl)ethanol with high enantioselectivity and yield.
Wissenschaftliche Forschungsanwendungen
(R)-1-(4-Acetylphenyl)ethanol has been extensively studied for its potential applications in various fields. In pharmaceuticals, the compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been used as a chiral building block in the synthesis of various drugs such as the antihistamine drug loratadine and the anti-tuberculosis drug isoniazid. In agrochemicals, (R)-1-(4-Acetylphenyl)ethanol has been used as a pheromone in the control of insect pests. The compound has also been used in the fragrance industry as a key intermediate in the synthesis of various perfumes.
Eigenschaften
CAS-Nummer |
108673-17-2 |
|---|---|
Produktname |
(R)-1-(4-Acetylphenyl)ethanol |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
1-[4-[(1R)-1-hydroxyethyl]phenyl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7,11H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
NWDDTMPWTLSMBS-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C)O |
SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C)O |
Synonyme |
Ethanone, 1-[4-[(1R)-1-hydroxyethyl]phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



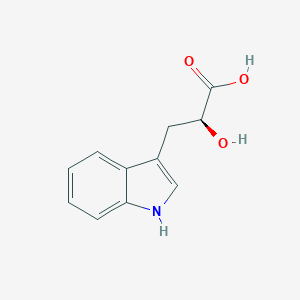

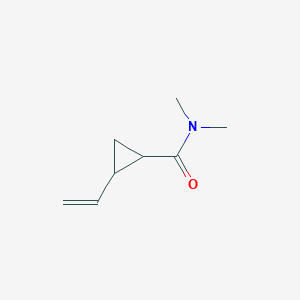
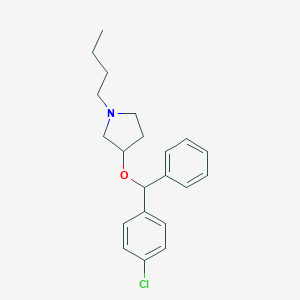
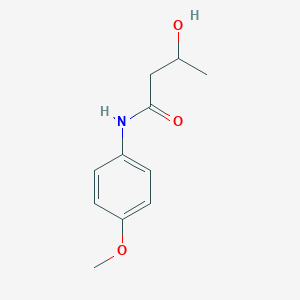
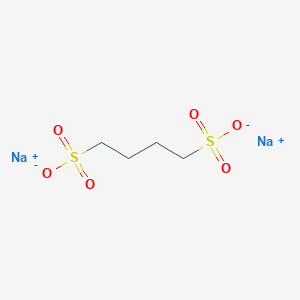
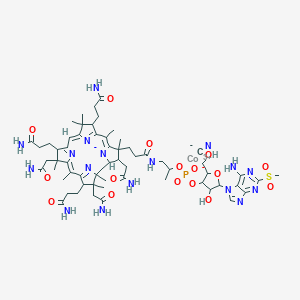
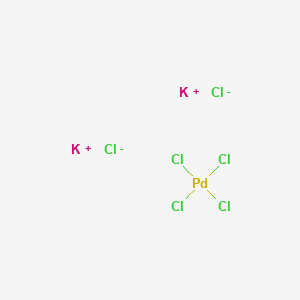
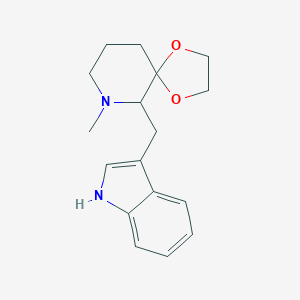
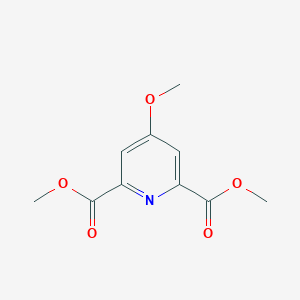
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
